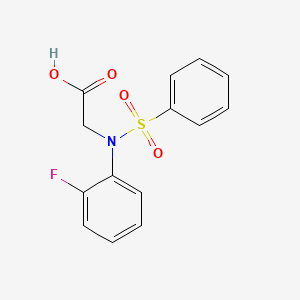

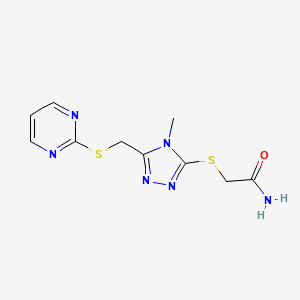

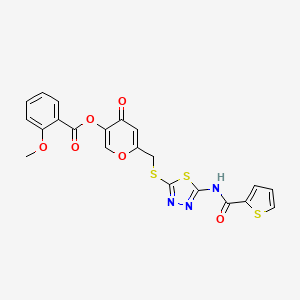

![molecular formula C21H18N2O4S B2871124 2-(8-ethoxy-2-oxo-2H-chromen-3-yl)-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one CAS No. 313985-92-1](/img/structure/B2871124.png)

2-(8-ethoxy-2-oxo-2H-chromen-3-yl)-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

The compound is a derivative of chromene, which is a heterocyclic compound consisting of a benzene ring fused to a pyran ring. Chromenes are often found in natural products, including vitamins and pigments . The compound also contains a pyrimidine ring, which is a six-membered ring with two nitrogen atoms and four carbon atoms. Pyrimidines are key components of nucleic acids .

Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of multiple ring structures. The chromene and pyrimidine rings would likely contribute to the compound’s stability and reactivity .Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its exact structure. Factors that could influence its properties include the presence of functional groups, the degree of unsaturation, and the size and shape of the molecule .Applications De Recherche Scientifique

Synthesis and Characterization

Researchers have developed environmentally friendly, rapid, and convenient synthesis methods for chromone-pyrimidine coupled derivatives, showcasing the compound's versatility. These methods include ionic liquid-promoted synthesis and catalyst-free one-pot three-component synthesis under ambient conditions. Such approaches highlight the compound's adaptability in synthetic chemistry, aiming for high yields, mild reaction conditions, and eco-friendly processes (Tiwari et al., 2018), (Brahmachari & Nayek, 2017).

Antimicrobial Activity

The synthesized chromone-pyrimidine derivatives have been evaluated for in vitro antifungal and antibacterial activities. Certain derivatives exhibit significant antibacterial and antifungal properties, comparing favorably with standard drugs like miconazole. This suggests their potential as novel antimicrobial agents (Tiwari et al., 2018).

Pharmacological Studies

Molecular docking and pharmacological studies of these derivatives indicate potential as CDK2 transferase inhibitors, with moderate to good antibacterial properties. This demonstrates their potential in drug development, particularly as anticancer agents (Lal, Paliwal, & Bagade, 2018).

Antioxidant Properties

Some derivatives show high antioxidant activities, indicating their potential in oxidative stress-related therapeutic applications. The scavenging activity against DPPH radical showcases their ability to act as potent antioxidants (Abd-Almonuim, Mohammed, & Al-khalifa, 2020).

Metal Ion Detection and Biological Activities

Additional studies focus on the compound's utility in metal ion detection and its biological activity, including antimicrobial effects. For instance, one study discusses the oxidative dehydrogenation of a coumarinyl scaffold with copper ion and its application in metal ion detection in human liver cancer cells, emphasizing the compound's potential in bioanalytical chemistry (Dey et al., 2019).

Orientations Futures

Mécanisme D'action

Mechanism of Action of 2-(8-ethoxy-2-oxo-2H-chromen-3-yl)-5,6,7,8-tetrahydro1benzothieno[2,3-d]pyrimidin-4(3H)-one

Target of Action It’s suggested that the compound may have a role in activating the nod-like receptor pyrin domain 3 (nlrp3) inflammasome, which mediates cell death .

Mode of Action : The compound is believed to interact with its targets, possibly through binding or modulation, leading to activation of the NLRP3 inflammasome . This activation can result in changes at the cellular level, including cell death .

Biochemical Pathways : The activation of the NLRP3 inflammasome is a key part of the innate immune response and can lead to a cascade of biochemical reactions. These reactions can result in the production of pro-inflammatory cytokines and cell death . .

Result of Action : The activation of the NLRP3 inflammasome by this compound can lead to cell death . This could potentially be harnessed for therapeutic purposes, such as in the treatment of diseases where the induction of cell death is beneficial.

Propriétés

IUPAC Name |

2-(8-ethoxy-2-oxochromen-3-yl)-5,6,7,8-tetrahydro-3H-[1]benzothiolo[2,3-d]pyrimidin-4-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H18N2O4S/c1-2-26-14-8-5-6-11-10-13(21(25)27-17(11)14)18-22-19(24)16-12-7-3-4-9-15(12)28-20(16)23-18/h5-6,8,10H,2-4,7,9H2,1H3,(H,22,23,24) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BVHVDKTVGZPFSX-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=CC2=C1OC(=O)C(=C2)C3=NC4=C(C5=C(S4)CCCC5)C(=O)N3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H18N2O4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

394.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

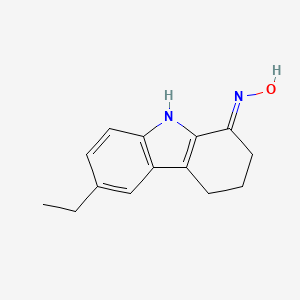

![2-[3-[(3,5-Dimethylphenyl)methyl]-1-bicyclo[1.1.1]pentanyl]-2-(9H-fluoren-9-ylmethoxycarbonylamino)acetic acid](/img/structure/B2871046.png)

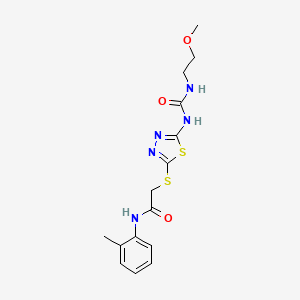

![2-Amino-6-ethyl-4-(3-methylphenyl)-4,6-dihydropyrano[3,2-c][2,1]benzothiazine-3-carbonitrile 5,5-dioxide](/img/structure/B2871050.png)

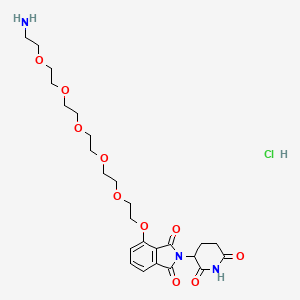

![2-{[4-AMINO-5-(BENZENESULFONYL)PYRIMIDIN-2-YL]SULFANYL}-N-(3,5-DIMETHYLPHENYL)ACETAMIDE](/img/structure/B2871058.png)

![1-[2-(Tert-butoxy)-2-oxoethyl]-2-oxopiperidine-3-carboxylic acid](/img/structure/B2871064.png)